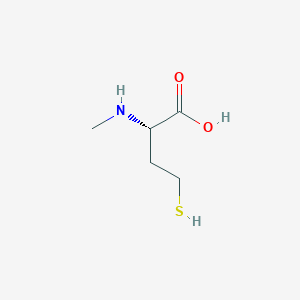

n-Methyl-l-homocysteine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

164581-37-7 |

|---|---|

分子式 |

C5H11NO2S |

分子量 |

149.21 g/mol |

IUPAC名 |

(2S)-2-(methylamino)-4-sulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

InChIキー |

PHMDDWYPVDXMNL-BYPYZUCNSA-N |

異性体SMILES |

CN[C@@H](CCS)C(=O)O |

正規SMILES |

CNC(CCS)C(=O)O |

製品の起源 |

United States |

Fundamental Biochemical Overview and Contextual Placement of Homocysteine in N Methylation Cycles

Homocysteine as a Key Non-Proteinogenic Amino Acid Intermediate in Sulfur Amino Acid Metabolism

Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid, meaning it is not used as a building block for proteins. mdpi.commdpi.comfrontiersin.orgnih.govcreative-proteomics.comwikipedia.org It is a crucial intermediate in the metabolism of methionine, an essential amino acid obtained from dietary protein. mdpi.comcreative-proteomics.comnih.gov The metabolic pathway begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a process catalyzed by methionine adenosyltransferase. creative-proteomics.comwikipedia.orgnih.gov SAM serves as the primary methyl group donor in numerous cellular reactions. creative-proteomics.comcreative-proteomics.comcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). creative-proteomics.comwikipedia.org SAH is then hydrolyzed by S-adenosylhomocysteine hydrolase to yield homocysteine and adenosine (B11128). wikipedia.orgelsevier.esnih.gov

Once formed, homocysteine stands at a critical metabolic crossroads with two primary fates: remethylation back to methionine or conversion to cysteine via the transsulfuration pathway. wikipedia.orgnih.gov

Remethylation Pathway: Homocysteine can be recycled back to methionine. This process primarily occurs through a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folic acid/vitamin B9) as the methyl donor. wikipedia.orgnih.govfrontiersin.org An alternative remethylation pathway, mainly in the liver, uses betaine (B1666868) as the methyl donor in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT). nih.govelsevier.es

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. wikipedia.orgfrontierspartnerships.org This pathway begins with the condensation of homocysteine and serine to form cystathionine (B15957), a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). mdpi.comwikipedia.org Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase, to produce cysteine, ammonia, and α-ketobutyrate. mdpi.comwikipedia.org Cysteine is a precursor for the synthesis of the major cellular antioxidant, glutathione (B108866). mdpi.comcreative-proteomics.com

The regulation of these pathways is crucial for maintaining appropriate levels of homocysteine and for balancing the metabolic needs for methionine and cysteine. frontierspartnerships.org

Interconnections with One-Carbon Metabolism and its Significance in Cellular Methylation Potential

Homocysteine metabolism is intrinsically linked to one-carbon metabolism, a set of biochemical reactions that transfer one-carbon units (like methyl groups) for various biosynthetic processes. creative-proteomics.comfrontiersin.org The folate and methionine cycles are central components of one-carbon metabolism. frontiersin.org The folate cycle provides the 5-methyltetrahydrofolate necessary for the remethylation of homocysteine to methionine, thus directly connecting folate status to homocysteine levels. mdpi.comfrontiersin.org

The significance of this interconnection lies in its profound impact on the cell's "methylation potential" or "methylation capacity". scielo.br This is often represented by the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). mdpi.comresearchgate.net SAM is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. creative-proteomics.comcreative-proteomics.comscielo.br These methylation reactions are critical for epigenetic gene regulation, neurotransmitter synthesis, and maintaining cellular homeostasis. creative-proteomics.comcreative-proteomics.comwikipedia.org

Biosynthesis and Metabolic Fates of Homocysteine Directly Linked to N Methylation Processes

Generation of S-Adenosyl-L-homocysteine (SAH) from S-Adenosylmethionine (SAM)-Dependent N-Methylation Reactions

The initial phase of homocysteine biosynthesis is directly coupled to cellular methylation reactions. This process begins with the activation of methionine to form S-adenosylmethionine (SAM), the universal methyl donor. frontiersin.org Following the transfer of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), the direct precursor to homocysteine. wikipedia.orgnih.gov

S-adenosylmethionine (SAM), also known as AdoMet, is a critical metabolite synthesized from methionine and adenosine (B11128) triphosphate (ATP). nih.govnih.gov It serves as the principal donor of methyl groups for the majority of biological methylation reactions, a process fundamental to the regulation of numerous cellular functions. nih.govwebmd.comresearchgate.net These reactions, catalyzed by a vast family of enzymes called methyltransferases, involve the transfer of the methyl group from SAM to a wide array of substrates, including DNA, RNA, proteins, and phospholipids. nih.govamsbio.comresearchgate.net This process, known as transmethylation, is essential for cellular growth, repair, and regulation of gene expression. amsbio.comjove.com The molecular mechanism typically involves a nucleophilic substitution at the sulfonium (B1226848) methyl carbon of SAM. nih.gov Upon donating its methyl group, SAM is converted into S-adenosyl-L-homocysteine (SAH). nih.govresearchgate.net

| Feature | Description | References |

|---|---|---|

| Synthesis | Formed from the reaction of L-methionine and adenosine triphosphate (ATP). | frontiersin.orgnih.gov |

| Function | Acts as the primary methyl group donor in most biological methylation reactions. | nih.govwebmd.comamsbio.com |

| Enzymes | Methyltransferases facilitate the transfer of the methyl group from SAM to various substrates. | nih.govnih.gov |

| Substrates | Includes DNA, RNA, proteins, lipids, hormones, and neurotransmitters. | amsbio.comresearchgate.net |

| Product | After methyl group donation, SAM is converted to S-Adenosyl-L-homocysteine (SAH). | nih.govresearchgate.net |

S-adenosyl-L-homocysteine (SAH) is the byproduct of all SAM-dependent methylation reactions and is a potent inhibitor of methyltransferases. healthmatters.ionih.gov To prevent the accumulation of SAH and subsequent feedback inhibition of methylation, it is rapidly hydrolyzed. nih.govscience.gov This crucial catabolic step is catalyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY). nih.govwikipedia.orgnih.gov The reaction is a reversible hydrolysis that cleaves SAH into L-homocysteine and adenosine. nih.govwikipedia.orgfrontiersin.org Although the equilibrium of this reaction in vitro favors the synthesis of SAH, the reaction proceeds in the hydrolytic direction in vivo due to the efficient and rapid removal of the products, homocysteine and adenosine, by subsequent metabolic pathways. nih.govhealthmatters.ionih.gov This ensures that cellular methylation processes can continue unimpeded. healthmatters.io

Remethylation Pathways of L-Homocysteine to L-Methionine

Once formed, L-homocysteine can be recycled back to L-methionine through the process of remethylation. frontiersin.orgnih.gov This pathway is a critical component of the methionine cycle, ensuring the regeneration of methionine for the continued synthesis of SAM. frontiersin.orgproteopedia.org In mammals, two parallel enzymatic pathways catalyze the remethylation of homocysteine, utilizing different methyl donors and cofactors. frontiersin.orgregulations.gov

The primary remethylation pathway in most tissues is catalyzed by the enzyme methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase. wikipedia.orgnih.gov This reaction links the methionine cycle to folate metabolism by transferring a methyl group from 5-methyltetrahydrofolate (5-MTHF), the active form of folate, to homocysteine, thereby regenerating methionine and producing tetrahydrofolate (THF). researchgate.netproteopedia.orgwikipedia.org The reaction requires vitamin B12 (cobalamin) as an essential cofactor. proteopedia.orgnih.gov Methionine synthase is the only mammalian enzyme known to metabolize 5-MTHF, making it vital for regenerating the active THF cofactor pool necessary for nucleotide synthesis. frontiersin.orgwikipedia.org Deficiencies in folate or vitamin B12 can impair this pathway, leading to an accumulation of homocysteine. nih.gov

A second pathway for homocysteine remethylation exists, primarily in the liver and kidneys, which is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govmthfrgenehealth.comnih.gov This pathway utilizes betaine (B1666868) (trimethylglycine), a derivative of choline, as the methyl donor to convert homocysteine to methionine. mthfrgenehealth.comfrontiersin.orgmygenefood.com In this reaction, betaine donates one of its methyl groups to homocysteine, resulting in the formation of methionine and dimethylglycine. frontiersin.orgnih.gov The BHMT pathway is considered a crucial alternative or supplementary route to the folate-dependent pathway, particularly in the liver, where it can be responsible for up to 50% of homocysteine remethylation. nih.govgeneticlifehacks.com It plays a significant role in maintaining homocysteine homeostasis, especially when the folate pathway is compromised. mthfrgenehealth.com

| Feature | Folate-Dependent Pathway | Betaine-Dependent Pathway | References |

|---|---|---|---|

| Enzyme | Methionine Synthase (MTR) | Betaine-Homocysteine S-Methyltransferase (BHMT) | wikipedia.orgmthfrgenehealth.com |

| Methyl Donor | 5-Methyltetrahydrofolate (5-MTHF) | Betaine (Trimethylglycine) | proteopedia.orgfrontiersin.org |

| Cofactor | Vitamin B12 (Cobalamin) | Zinc | proteopedia.orgnih.gov |

| Primary Location | Ubiquitously expressed in all tissues. | Primarily in the liver and kidneys. | frontiersin.orgnih.gov |

| Products | Methionine and Tetrahydrofolate (THF) | Methionine and Dimethylglycine | frontiersin.orgwikipedia.org |

Transsulfuration Pathway: Irreversible Degradation of L-Homocysteine to L-Cysteine

When methionine is in excess and the remethylation pathways are saturated, homocysteine is directed towards the transsulfuration pathway for irreversible catabolism. researchgate.nettaylorandfrancis.com This metabolic route converts homocysteine into cysteine and occurs predominantly in the liver, kidneys, pancreas, and small intestine. researchgate.netregulations.gov The transsulfuration pathway consists of two key enzymatic steps, both of which are dependent on pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. frontiersin.orgtaylorandfrancis.com

The first and rate-limiting step is catalyzed by cystathionine (B15957) β-synthase (CBS). frontiersin.orgnih.gov This enzyme condenses homocysteine with serine to form cystathionine. nih.govnih.gov The activity of CBS is allosterically activated by SAM, which ensures that high levels of methionine promote the catabolism of homocysteine rather than its remethylation. nih.govnih.gov

In the second step, the enzyme cystathionine γ-lyase (CSE), also known as cystathionase, cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. nih.govresearchgate.net The resulting cysteine can then be utilized for the synthesis of proteins, glutathione (B108866), taurine, and other important sulfur-containing compounds. frontiersin.orgnih.gov This pathway is the sole route for the de novo synthesis of cysteine in mammals and is essential for maintaining sulfur balance and redox homeostasis. nih.govreactome.org

Formation and Detoxification of Homocysteine Thiolactone (HTL)

Homocysteine thiolactone (HTL) is a reactive cyclic thioester of homocysteine. researchgate.net Unlike the metabolic pathways of remethylation and transsulfuration that manage the bulk of cellular homocysteine, the formation of HTL is the result of a metabolic error-editing process.

Formation of Homocysteine Thiolactone

The primary mechanism for HTL synthesis involves methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis. researchgate.net This enzyme is responsible for activating methionine and attaching it to its corresponding transfer RNA (tRNA). Due to the structural similarity between homocysteine and methionine, MetRS can mistakenly recognize and activate homocysteine, forming homocysteine-AMP.

However, the enzyme possesses a proofreading or "editing" function to prevent the incorrect incorporation of homocysteine into proteins. This editing mechanism catalyzes an intramolecular cyclization reaction, where the sulfhydryl group (-SH) of the activated homocysteine attacks its own activated carboxyl group. This reaction releases AMP and forms the stable five-membered ring structure of homocysteine thiolactone. While this process effectively prevents the synthesis of homocysteine-containing proteins, it results in the production of the potentially toxic HTL metabolite. researchgate.net Elevated levels of homocysteine in the cell can overwhelm the normal metabolic pathways, leading to an increased rate of HTL formation. nih.gov

Detoxification of Homocysteine Thiolactone

The chemical reactivity of HTL makes it potentially harmful to cells. It can react with the ε-amino groups of lysine (B10760008) residues in proteins, a modification known as N-homocysteinylation. This process can alter protein structure and function, leading to protein damage, aggregation, and potentially triggering autoimmune responses.

To mitigate this toxicity, organisms have evolved enzymatic detoxification mechanisms that hydrolyze HTL, breaking the thioester bond and converting it back to the less reactive L-homocysteine. The regenerated homocysteine can then re-enter the main metabolic pathways of remethylation or transsulfuration. Several enzymes, known as homocysteine thiolactonases or paraoxonases, are responsible for this detoxification.

| Detoxifying Enzyme | Cellular Location | Key Characteristics |

| Paraoxonase 1 (PON1) | Serum | Associated with high-density lipoprotein (HDL) particles. Believed to be a major defense against circulating HTL. |

| Bleomycin Hydrolase (BLMH) | Cytoplasm | A cysteine protease with thiolactonase activity found within various cells. |

| Biphenyl (B1667301) Hydrolase-Like Protein (BPHL) | Mitochondria | Contributes to the detoxification of HTL generated within the mitochondria. |

Enzymatic Regulation and Molecular Interactions Within Homocysteine N Methylation Interplay

Enzymes Governing SAM/SAH Homeostasis and Regulation of Methylation Potential

The homeostasis of SAM, the universal methyl donor, and its byproduct SAH, a potent inhibitor of methyltransferases, is critical for maintaining cellular function. This balance is primarily controlled by the activities of Methionine Adenosyltransferases (MATs) and S-Adenosylhomocysteine Hydrolase (SAHH).

Methionine Adenosyltransferases (MATs) in SAM Synthesis

Methionine Adenosyltransferases (MATs) are crucial enzymes that catalyze the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. nih.govproteopedia.orgresearchgate.net This reaction is the sole source of SAM, making MATs essential for all cellular methylation reactions. nih.govresearchgate.net In mammals, there are two primary genes that encode for the catalytic subunits of MATs: MAT1A and MAT2A. nih.govnih.gov

MAT1A is predominantly expressed in the adult liver and encodes the α1 subunit, which assembles into two isoenzymes, MATI (a tetramer) and MATIII (a dimer). nih.govresearchgate.net

MAT2A is widely distributed in various tissues and is the primary form found in the fetal liver. It encodes the α2 catalytic subunit, which forms the MATII isoenzyme. nih.govresearchgate.net

These isoenzymes exhibit distinct kinetic and regulatory properties, which allows for tissue-specific regulation of SAM synthesis. nih.gov MATII has a significantly lower K_m for methionine compared to MATI and MATIII, indicating a higher affinity for its substrate. nih.govresearchgate.net Conversely, MATII is more sensitive to feedback inhibition by the product, SAM. nih.gov A third gene, MAT2B, encodes a regulatory β-subunit that does not have catalytic activity but modulates the function of MATII by lowering its K_m for methionine and increasing its sensitivity to SAM inhibition. nih.gov The kinetic mechanism for MAT2A has been identified as a strictly ordered sequential mechanism, where ATP binds to the enzyme before L-methionine. nih.govacs.org

| Isoenzyme | Catalytic Subunit | K_m for Methionine | K_m for ATP | Regulation by SAM |

|---|---|---|---|---|

| MATI | α1 (tetramer) | 23 µM–1 mM | Intermediate | Slowly inhibited |

| MATIII | α1 (dimer) | 215 µM–7 mM | 1–2 mmol | Stimulated |

| MATII | α2 | 4–10 µM | 70 µM | Inhibited (IC_50 = 60 µM) |

This table summarizes the key kinetic parameters of the different mammalian Methionine Adenosyltransferase (MAT) isoenzymes, highlighting their distinct affinities for substrates and their regulation by the product S-adenosylmethionine (SAM). Data sourced from nih.govnih.govresearchgate.net.

S-Adenosylhomocysteine Hydrolase (SAHH) Kinetics and Equilibrium

S-Adenosylhomocysteine Hydrolase (SAHH) is a key enzyme in the methionine cycle that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and L-homocysteine. nih.govnih.gov This reaction is critical for preventing the accumulation of SAH, a potent inhibitor of most SAM-dependent methyltransferases. nih.govnih.gov

The enzymatic reaction of SAHH is reversible, and the equilibrium of the reaction actually favors the synthesis of SAH from adenosine and homocysteine. nih.gov However, under physiological conditions, the reaction proceeds in the hydrolytic direction due to the rapid removal of its products, adenosine and homocysteine, by other metabolic pathways. nih.gov The kinetic parameters of human SAHH have been characterized, with an apparent K_m value for SAH hydrolysis of approximately 21.8 µM and a V_max of 22.9 µM/min. nih.gov For the reverse reaction, the K_m values for adenosine and L-homocysteine have been reported as 0.94 µM and 164 µM, respectively, in rat liver. researchgate.net

| Direction of Reaction | Substrate | K_m | V_max | Source Organism |

|---|---|---|---|---|

| Hydrolysis | S-Adenosylhomocysteine (SAH) | 21.8 µM | 22.9 µM/min | Human |

| Synthesis | Adenosine | 0.94 µM | 6.2 µmol/min per mg | Rat Liver |

| Synthesis | L-Homocysteine | 164 µM | 6.2 µmol/min per mg | Rat Liver |

This table presents the Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for the forward (hydrolysis) and reverse (synthesis) reactions catalyzed by S-Adenosylhomocysteine Hydrolase (SAHH). Data sourced from nih.govresearchgate.net.

Regulatory Mechanisms of Methyltransferases by SAH as a Potent Inhibitor

S-adenosylhomocysteine (SAH) is a product of all SAM-dependent methylation reactions and acts as a potent competitive inhibitor of most methyltransferases. nih.govucla.edu The structural similarity between SAM and SAH allows SAH to bind to the SAM-binding site of these enzymes, thereby preventing the binding of SAM and inhibiting the transfer of a methyl group. researchgate.net The inhibitory constant (K_i) of SAH for many methyltransferases is often in the submicromolar to low micromolar range and can be lower than the K_m for SAM, highlighting its potency as an inhibitor. nih.govucla.edu For instance, the K_i value for SAH with protein methylase I is 2.62 x 10^-6 M. nih.gov

The ratio of SAM to SAH, often referred to as the "methylation potential" or "methylation index," is a critical determinant of the cell's capacity to perform methylation reactions. nih.gov A high SAM/SAH ratio favors methylation, while a low ratio leads to the inhibition of methyltransferases. Therefore, the efficient removal of SAH by SAHH is crucial for maintaining a high methylation potential and ensuring the proper functioning of cellular methylation processes.

Specific N-Methyltransferase Interactions and Their Direct/Indirect Impact on Homocysteine Metabolites

Several specific N-methyltransferases play significant roles in the metabolism of homocysteine by consuming SAM and producing SAH. These enzymes are integral to various physiological processes and their activity directly influences the cellular SAM/SAH ratio.

Glycine (B1666218) N-Methyltransferase (GNMT) and its Role in Hepatic Methyl Group Consumption

Glycine N-methyltransferase (GNMT) is a key enzyme in the liver that catalyzes the transfer of a methyl group from SAM to glycine, forming sarcosine (B1681465) (N-methylglycine) and SAH. nih.govresearchgate.net This reaction is a major consumer of SAM in the liver and plays a crucial role in regulating the hepatic SAM/SAH ratio. nih.govebi.ac.uk By consuming excess SAM, GNMT prevents the accumulation of this metabolite to levels that could be toxic or lead to inappropriate methylation reactions. nih.gov

The activity of GNMT is modulated by the availability of methionine from the diet. nih.gov An excess of dietary methionine leads to an up-regulation of hepatic GNMT activity, thereby increasing the consumption of SAM and maintaining a stable SAM/SAH ratio. nih.gov Unlike many other methyltransferases, GNMT is not strongly inhibited by its product, SAH. ebi.ac.uk This property allows GNMT to effectively buffer the levels of SAM, even when SAH concentrations might be elevated.

Phenylethanolamine N-Methyltransferase (PNMT) Activity and S-Adenosylhomocysteine Production

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline), catalyzing the N-methylation of norepinephrine. creative-enzymes.comwikipedia.org This reaction utilizes SAM as the methyl donor, and consequently produces SAH as a byproduct. creative-enzymes.com The kinetic mechanism of human PNMT has been shown to be an ordered sequential mechanism, where SAM binds to the enzyme first, followed by norepinephrine. nih.gov

The activity of PNMT is primarily localized in the adrenal medulla, but has also been detected in other tissues such as the brain and heart. creative-enzymes.com The production of SAH during the synthesis of epinephrine contributes to the cellular pool of this methyltransferase inhibitor. The activity of PNMT is regulated by various factors, including hormonal signals, which can influence the rate of epinephrine synthesis and, consequently, the production of SAH. creative-enzymes.com

Nicotinamide (B372718) N-Methyltransferase (NNMT) and its Influence on Hepatic Methyl Donor Balance

Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme, primarily expressed in the liver and adipose tissue, that plays a significant role in regulating the balance of hepatic methyl donors. mdpi.comresearchgate.net This enzyme catalyzes the methylation of nicotinamide (NAM) by transferring a methyl group from the universal methyl donor, S-adenosylmethionine (SAM). nih.govmolecularmetabolism.com This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). mdpi.comfrontiersin.org As SAH is a precursor to homocysteine (Hcy), the activity of NNMT directly links the metabolism of nicotinamide to the methionine cycle and homocysteine levels. mdpi.commdpi.com

The influence of NNMT on the hepatic methyl donor balance is multifaceted. researchgate.netnih.gov By consuming SAM, NNMT activity can decrease the cellular SAM pool and lower the critical SAM/SAH ratio, which is a key indicator of the cell's methylation potential. researchgate.netnih.gov Overexpression of NNMT has been shown to lower SAM levels and the SAM/SAH ratio both in vitro and in vivo. nih.gov This consumption of SAM directly impacts the availability of methyl groups for other essential methylation reactions, including the epigenetic regulation of histones and DNA. nih.gov

| Component | Function / Role | Impact on Methyl Donor Balance | Reference |

|---|---|---|---|

| NNMT | Catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (MNA). | Consumes S-adenosylmethionine (SAM), reducing the SAM/SAH ratio. | mdpi.comfrontiersin.org |

| S-adenosylmethionine (SAM) | Universal methyl donor for NNMT and other methyltransferases. | Levels are decreased by high NNMT activity. | researchgate.netnih.gov |

| S-adenosyl-L-homocysteine (SAH) | Product of the NNMT reaction and a precursor to homocysteine. | Levels are increased by NNMT activity, inhibiting other methyltransferases. | mdpi.commdpi.com |

| Methionine Cycle Enzymes (MAT, BHMT, AHCY) | Regenerate SAM from homocysteine. | Interact with NNMT, potentially aiding the recycling of homocysteine to SAM. | researchgate.netnih.gov |

Enzymes Involved in Post-Translational N-Homocysteinylation and its Enzymatic Detoxification

Post-translational modification of proteins by homocysteine, known as N-homocysteinylation, is a detrimental process mediated by its reactive metabolite, homocysteine thiolactone. nih.govnih.gov This modification can damage proteins, leading to aggregation and loss of function. nih.govmdpi.com To counteract this, organisms have evolved specific enzymatic pathways for both the formation and detoxification of this reactive intermediate. nih.govpreprints.org The synthesis of homocysteine thiolactone is an error-editing consequence of methionyl-tRNA synthetase activity, while its detoxification is primarily handled by hydrolytic enzymes that convert it back to homocysteine. preprints.orgnih.govnih.gov

Homocysteine thiolactone is not a direct product of the primary methionine cycle but is synthesized as a result of an error-editing or "proofreading" mechanism by methionyl-tRNA synthetase (MARS). nih.govnih.govnih.gov Due to the structural similarity between methionine and homocysteine, MARS can mistakenly recognize and activate homocysteine, forming an AMP-Hcy intermediate. mdpi.com However, to prevent the erroneous incorporation of homocysteine into proteins during translation, MARS catalyzes an intramolecular reaction. nih.govnih.gov

This editing function involves the formation of a cyclic thioester bond between the thiol group and the activated carboxyl group of homocysteine, releasing it as homocysteine thiolactone. mdpi.com This process effectively prevents homocysteine from being attached to tRNA and incorporated into polypeptide chains. nih.govdocumentsdelivered.com The synthesis of homocysteine thiolactone has been observed in all investigated human cell types. nih.govdocumentsdelivered.com Elevated levels of homocysteine can lead to a corresponding increase in the production of homocysteine thiolactone, thereby increasing the risk of protein N-homocysteinylation. nih.govnih.gov

To mitigate the toxicity of homocysteine thiolactone, multiple enzymes have evolved to hydrolyze and detoxify this reactive molecule. nih.govpreprints.orgresearchgate.net These enzymes, known as homocysteine thiolactonases (HTLases), convert homocysteine thiolactone back into the less reactive homocysteine, which can then re-enter metabolic pathways. preprints.orgoatext.com

Paraoxonase 1 (PON1): PON1 is a high-density lipoprotein (HDL)-associated enzyme primarily found in the serum. nih.govnih.gov It exhibits broad substrate specificity, including the ability to hydrolyze lactones and organophosphates. mdpi.comnih.gov A key physiological function of PON1 is its homocysteine thiolactonase activity, which detoxifies homocysteine thiolactone in the bloodstream. nih.gov By hydrolyzing this compound, PON1 plays a protective role against the N-homocysteinylation of proteins, a process linked to atherosclerosis and other vascular diseases. nih.govmui.ac.ir The efficiency of this hydrolysis can be influenced by genetic polymorphisms in the PON1 gene, such as the Q192R variant, with the R alloenzyme showing a higher catalytic efficiency for homocysteine thiolactone than the Q form. mdpi.comnih.gov

Bleomycin Hydrolase (BLH): Bleomycin hydrolase is a cytoplasmic enzyme belonging to the cysteine protease family. preprints.orgmdpi.com In addition to its role in inactivating the anti-cancer drug bleomycin, BLH functions as a potent homocysteine thiolactonase. nih.govmdpi.com Expressed in various organs, BLH provides an intracellular defense mechanism against protein damage by hydrolyzing homocysteine thiolactone. preprints.orgoatext.com Studies have shown that reduced BLH activity can lead to an accumulation of N-homocysteinylated proteins and is associated with neurodegenerative conditions like Alzheimer's disease. preprints.orgnih.gov Along with PON1 and the mitochondrial enzyme biphenyl (B1667301) hydrolase-like (BPHL), BLH is a critical component of the enzymatic defense system that protects against the detrimental effects of homocysteine thiolactone. nih.govpreprints.org

| Enzyme | Abbreviation | Location | Primary Function in this Context | Reference |

|---|---|---|---|---|

| Methionyl-tRNA Synthetase | MARS | Cytoplasm / Mitochondria | Synthesizes homocysteine thiolactone via an error-editing mechanism. | nih.govnih.gov |

| Paraoxonase 1 | PON1 | Serum (HDL-associated) | Hydrolyzes (detoxifies) homocysteine thiolactone to homocysteine. | nih.govnih.gov |

| Bleomycin Hydrolase | BLH | Cytoplasm | Hydrolyzes (detoxifies) homocysteine thiolactone to homocysteine. | preprints.orgmdpi.com |

Analytical Methodologies for Homocysteine and Associated N Methylation Metabolites in Biological Systems

Spectrometric Techniques for High-Throughput Quantitative Analysis

Mass spectrometry-based methods are at the forefront of high-throughput quantitative analysis of small molecules in complex biological samples due to their high sensitivity, specificity, and speed. nih.govzivak.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the accurate measurement of total homocysteine and its metabolites. nih.gov This technique offers significant advantages in terms of speed, sensitivity, and specificity. nih.gov The general workflow for LC-MS/MS analysis of total homocysteine involves a straightforward sample preparation that includes the reduction of disulfide bonds to free homocysteine, followed by protein precipitation. lcms.czthermofisher.cn This preparation ensures that all forms of homocysteine, including protein-bound and oxidized forms, are converted to a single, measurable entity. lcms.cz

While specific validated LC-MS/MS methods for n-Methyl-l-homocysteine are not widely detailed in publicly available literature, the principles of existing methods for total homocysteine are largely applicable. A typical LC-MS/MS method for total homocysteine can process samples with a run time of approximately 2.5 to 5 minutes per sample. zivak.comnih.gov For the analysis of a panel of homocysteine-methionine cycle metabolites, a run time of around 13 minutes allows for the quantification of multiple compounds simultaneously. nih.gov

Table 1: Performance Characteristics of a Typical LC-MS/MS Method for Total Homocysteine

| Parameter | Value |

|---|---|

| Linearity Range | 5.87 - 50.7 µmol/L |

| Limit of Quantification (LOQ) | 0.117 µmol/L |

| Intra-assay Precision (%CV) | < 6% |

| Inter-assay Precision (%CV) | < 6% |

| Recovery | 91.9% - 95.9% |

Data is illustrative for total homocysteine and may not directly reflect the performance for this compound. thermofisher.cn

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite profiling, including sulfur-containing amino acids. nih.gov A key step in GC-MS analysis of non-volatile compounds like amino acids is derivatization to increase their volatility and thermal stability. nih.gov For homocysteine and related compounds, this often involves the formation of volatile derivatives, such as isobutyl chloroformate derivatives. nih.gov

Table 2: Performance of a GC-MS Method for Homocysteine Thiolactone in Urine

| Parameter | Value |

|---|---|

| Linearity Range | 0.01 - 0.20 nmol/mL |

| Limit of Quantification (LOQ) | 0.01 nmol/mL |

| Limit of Detection (LOD) | 0.005 nmol/mL |

| Intra-day Precision (%CV) | 6.4% - 9.5% |

| Inter-day Precision (%CV) | 10.7% - 16.9% |

| Accuracy | 98.0% - 103.2% |

Data is for homocysteine thiolactone and serves as an example of the technique's capabilities. nih.gov

Chromatographic Separation Methods for Homocysteine and Related Compounds

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of homocysteine and its related compounds, often coupled with various detection methods. researchgate.netelsevier.es

HPLC coupled with fluorescence detection is a highly sensitive and specific method for determining total homocysteine in plasma. nih.govnih.gov This method typically involves a pre-column derivatization step to render the non-fluorescent homocysteine molecule detectable. antibodies-online.com The sample is first treated with a reducing agent to free homocysteine from its bound and oxidized forms, followed by derivatization. antibodies-online.com The resulting fluorescent derivative is then separated by HPLC and quantified. antibodies-online.com The entire analytical run, including separation, can be as short as 5 minutes. antibodies-online.com

Electrochemical detection is another sensitive modality used with HPLC for the analysis of thiols like homocysteine. nih.gov A significant advantage of this method is that it often does not require a derivatization step, simplifying sample preparation. nih.gov However, this method can be susceptible to matrix effects, and calibration in a plasma matrix may be necessary to ensure accuracy. nih.gov While these HPLC methods are well-established for total homocysteine, their direct applicability to this compound would require investigation into the reactivity of the derivatizing agents with the methylated compound and specific method validation.

Table 3: Comparison of HPLC Detection Modalities for Total Homocysteine

| Feature | Fluorescence Detection | Electrochemical Detection |

|---|---|---|

| Derivatization | Required | Not Required |

| Sensitivity | High | High |

| Specificity | High | Good |

| Matrix Effects | Can be managed | Can be significant |

| Within-run Imprecision | < 6% | < 6% |

| Between-run Imprecision | < 6% | < 6% |

Performance characteristics are for total homocysteine. nih.gov

Enzymatic and Immunoassay Approaches for Total Homocysteine Determination

Enzymatic and immunoassay methods offer alternatives to chromatographic techniques for the determination of total homocysteine, often with the advantage of being amenable to automation. ibl-america.comdiazyme.comdiazyme.com

Enzymatic assays for total homocysteine typically involve a two-step process. diazyme.comdiazyme.com First, bound and oxidized homocysteine are reduced to free homocysteine. diazyme.comdiazyme.com Subsequently, an enzyme, such as S-adenosyl-L-homocysteine hydrolase, is used to convert homocysteine to S-adenosyl-L-homocysteine (SAH). nih.gov The amount of SAH produced, which is proportional to the initial total homocysteine concentration, is then measured. nih.gov

Immunoassays for total homocysteine also rely on the initial reduction of all forms of homocysteine. ibl-america.com The free homocysteine is then enzymatically converted to SAH. ibl-america.com The concentration of SAH is then determined using a competitive immunoassay, where the SAH in the sample competes with a labeled SAH for binding to a specific antibody. nih.gov Due to the high specificity of the enzymes and antibodies used in these assays for L-homocysteine, it is highly unlikely that they would detect this compound.

Considerations for Biological Sample Preparation and Matrix Effects in Analytical Procedures

Proper sample preparation is a critical step in the analysis of small molecules in biological fluids to ensure accurate and reproducible results. bevital.nowiley.com For the analysis of total homocysteine and its metabolites, this typically involves the reduction of disulfide bonds and the removal of proteins. lcms.czthermofisher.cn Reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used. lcms.cz Protein precipitation is often achieved by adding an organic solvent like methanol (B129727) or acetonitrile. lcms.czwiley.com

Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. nih.govlongdom.org These effects can lead to ion suppression or enhancement, affecting the accuracy of quantification. longdom.org Strategies to mitigate matrix effects include optimizing chromatographic separation to resolve the analyte from interfering components, using stable isotope-labeled internal standards that co-elute with the analyte, and employing more extensive sample cleanup procedures such as solid-phase extraction (SPE). nih.govlongdom.orgnih.gov While these general principles apply to the analysis of this compound, specific matrix effects associated with this compound in various biological fluids would need to be evaluated during method development. nih.gov

Broader Biochemical and Cellular Significance Derived from Homocysteine N Methylation Interplay

Impact on Cellular Methylation Potential and Epigenetic Mechanisms

The methylation of homocysteine is a cornerstone of the cellular processes that govern epigenetic regulation. This is primarily through its impact on the levels of S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes. nih.govmdpi.com The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. mdpi.com

N-methylation of homocysteine to methionine is a key step in maintaining the cellular pool of SAM. nih.gov SAM is the sole methyl group donor for the vast majority of biological methylation reactions, including the methylation of DNA, which is a fundamental epigenetic mechanism for regulating gene expression. nih.govmdpi.com DNA methylation involves the addition of a methyl group to cytosine bases in DNA, a process catalyzed by DNA methyltransferases (DNMTs). lidsen.com This modification can alter gene expression, typically leading to gene silencing when it occurs in promoter regions. healthline.com

Elevated levels of homocysteine can disrupt this delicate balance. An accumulation of homocysteine often correlates with an increase in SAH, which in turn inhibits DNMT activity. nih.gov This inhibition can lead to global DNA hypomethylation, a state associated with genomic instability and the inappropriate activation of genes. semanticscholar.org Conversely, an efficient N-methylation of homocysteine contributes to a healthy SAM/SAH ratio, ensuring the fidelity of DNA methylation patterns and stable gene expression. nih.gov Studies have shown a significant correlation between plasma total homocysteine levels and altered DNA methylation at numerous CpG sites. nih.gov

Table 1: Impact of Homocysteine Metabolism on DNA Methylation

| Metabolic State | Key Molecules | Effect on Methylation Potential | Consequence for DNA Methylation |

|---|---|---|---|

| Efficient Homocysteine Remethylation | High SAM, Low SAH | High SAM/SAH ratio | Normal DNA methylation patterns, stable gene expression |

The influence of the homocysteine-N-methylation axis extends to the post-transcriptional modification of RNA and the post-translational modification of proteins. Similar to DNA, RNA molecules can be methylated, with N6-methyladenosine (m6A) being the most abundant modification in messenger RNA (mRNA). nih.govthe-scientist.com These modifications are dynamic and play crucial roles in mRNA splicing, stability, and translation. nih.gov The enzymes responsible for these modifications, RNA methyltransferases, also utilize SAM as the methyl donor. mdpi.com Therefore, the cellular methylation potential, dictated by the SAM/SAH ratio, directly impacts the landscape of the epitranscriptome. nih.gov

Protein methylation, another vital post-translational modification, is also dependent on SAM. nih.gov The methylation of histone proteins, for instance, is a key epigenetic mechanism that regulates chromatin structure and gene accessibility. nih.gov The interplay between homocysteine and methionine metabolism, therefore, has a cascading effect on the methylation status of a wide array of proteins, influencing their function, localization, and stability. nih.gov

Role in Redox Homeostasis and Oxidative Stress Responses

Homocysteine metabolism is intricately linked to the cellular redox state. The sulfhydryl group of homocysteine is chemically reactive and can participate in redox reactions. researchgate.netnih.gov Elevated levels of homocysteine are a well-established factor in the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. researchgate.netnih.gov

The N-methylation of homocysteine to methionine channels this reactive molecule back into the methionine cycle. unl.edu However, when this pathway is impaired, homocysteine can accumulate and contribute to oxidative stress through several mechanisms:

Auto-oxidation: Homocysteine can auto-oxidize in the presence of metal ions, generating superoxide (B77818) radicals and hydrogen peroxide.

Inhibition of Antioxidant Enzymes: High levels of homocysteine can inhibit the activity of key antioxidant enzymes, such as glutathione (B108866) peroxidase.

Depletion of Glutathione: The transsulfuration pathway, which converts homocysteine to cysteine, is a major source of cysteine for the synthesis of glutathione, a primary intracellular antioxidant. unl.edu Impaired homocysteine metabolism can limit the availability of cysteine, thereby reducing glutathione levels and compromising the cell's antioxidant defense. researchgate.net

Emerging evidence also suggests a potential antioxidative role for homocysteine under certain conditions, where it may contribute to maintaining the thiol redox balance in erythrocytes. nih.gov The cellular stress response to oxidative insults involves the activation of adaptive pathways, including the upregulation of heat shock proteins, to restore redox homeostasis. researchgate.net

Interactions with Neuromodulatory Systems, Specifically N-Methyl-D-Aspartate (NMDA) Receptors

Homocysteine and its derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. nih.govresearchgate.net Overstimulation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govarvojournals.org

Research indicates that homocysteine can act as an agonist at the glutamate binding site of the NMDA receptor. researchgate.net This activation can lead to an influx of calcium ions into the neuron, which, in excess, can trigger a cascade of events leading to neuronal damage and death. researchgate.netarvojournals.org Furthermore, homocysteine has been shown to modulate NMDA receptor activity by interacting with the glycine (B1666218) co-agonist site. nih.govresearchgate.net Specifically, it can act as a partial antagonist at this site, which can inhibit receptor activity at low glycine concentrations. nih.gov However, in the presence of higher glycine levels, its agonist properties at the glutamate site may predominate. researchgate.net

The N-methylation of homocysteine is a critical detoxification pathway in the nervous system, converting a potential excitotoxin back into the essential amino acid methionine. Impairments in this methylation process can lead to an accumulation of homocysteine in the brain, potentially contributing to the pathophysiology of neurological disorders associated with NMDA receptor dysfunction. arvojournals.orgnih.gov

Table 2: Interaction of Homocysteine with NMDA Receptors

| Interaction Site | Effect of Homocysteine | Consequence |

|---|---|---|

| Glutamate binding site | Agonist | Activation of NMDA receptor, Ca2+ influx |

Cross-Talk and Interdependencies with Other Essential Metabolic Pathways

The N-methylation of homocysteine does not occur in isolation but is deeply embedded within a network of interconnected metabolic pathways. The primary pathways intersecting with homocysteine methylation are:

The Methionine Cycle: This is the central pathway where homocysteine is remethylated to methionine. regulations.govresearchgate.net This cycle is not only crucial for regenerating methionine for protein synthesis but also for producing SAM, the universal methyl donor. researchgate.net

The Transsulfuration Pathway: This pathway provides an alternative fate for homocysteine, converting it to cystathionine (B15957) and subsequently to cysteine. regulations.govresearchgate.net Cysteine is a precursor for the synthesis of glutathione, a major antioxidant. researchgate.net The flux of homocysteine through either remethylation or transsulfuration is tightly regulated, depending on the cellular demand for methionine and cysteine. regulations.gov

The Folate Cycle: This pathway provides the methyl group for the remethylation of homocysteine to methionine, in the form of 5-methyltetrahydrofolate. researchgate.net The folate cycle is thus essential for maintaining the flow of the methionine cycle and ensuring adequate methylation capacity.

These pathways are interdependent and regulated by complex feedback mechanisms. For instance, SAM acts as an allosteric activator of cystathionine β-synthase, the first enzyme in the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when methionine levels are sufficient. nih.gov Conversely, when methionine levels are low, the remethylation pathway is favored. This intricate cross-talk ensures that the cell can adapt to changing metabolic demands and maintain homeostasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。